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molecular formula C13H7ClF3N3 B8264690 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Cat. No. B8264690
M. Wt: 297.66 g/mol
InChI Key: FABGVXWXZKTQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416132B2

Procedure details

To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 g, 8.6 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.63 g, 8.6 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (2.4 g, 17.2 mmol) and Pd(PPh3) 4 (0.497 g, 0.430 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (0.22 g, 0.739 mmol, yield 9%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[N:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[F:12][C:13]([F:24])([F:23])[C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]2[N:6]([C:2]([C:18]3[CH:17]=[CH:16][CH:15]=[C:14]([C:13]([F:24])([F:23])[F:12])[CH:19]=3)=[CH:3][N:4]=2)[N:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CN=C2N1N=C(C=C2)Cl
Name
Quantity
1.63 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned in EtOAc/H2O
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (50 mL) for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C2=CC(=CC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.739 mmol
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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